Malonic acid-d4

Description

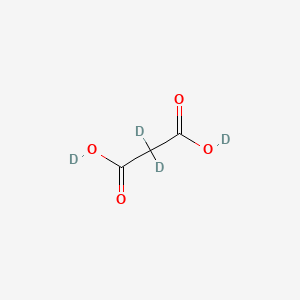

Structure

3D Structure

Properties

IUPAC Name |

dideuterio 2,2-dideuteriopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-BGOGGDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231042 | |

| Record name | (2H2)Malonic (2H2)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-56-9 | |

| Record name | Propanedioic-2,2-d2 acid-1,3-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H2)Malonic (2H2)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H2)Malonic (2H2)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H2]malonic [2H2]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Malonic acid-d4 chemical properties for researchers

An In-Depth Technical Guide to Malonic Acid-d4: Chemical Properties and Research Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core chemical properties and applications of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind its utility in modern research, grounding its applications in fundamental chemical principles.

Introduction: The Significance of Isotopic Labeling

This compound (CAS No: 813-56-9) is the deuterated analogue of malonic acid, a naturally occurring dicarboxylic acid.[1] In this isotopologue, the four hydrogen atoms of the parent molecule have been replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen. This isotopic substitution, while imparting only subtle changes to the molecule's chemical reactivity, results in a significant mass increase (M+4). This mass shift is the cornerstone of its utility, enabling researchers to distinguish it from its endogenous, non-labeled counterpart using mass spectrometry.

The strategic use of this compound provides a powerful tool for tracing metabolic pathways, serving as a robust internal standard for quantitative analysis, and acting as a versatile building block for the synthesis of complex deuterated molecules. This guide will explore these applications, underpinned by a detailed examination of its chemical and physical properties.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, from preparing stock solutions to interpreting analytical results.

| Property | Value | Source(s) |

| Synonyms | Propanedioic-2,2-d2 acid-1,3-d2, Tetradeuteriomalonic acid | [][3] |

| CAS Number | 813-56-9 | [4] |

| Molecular Formula | C₃D₄O₄ or CD₂(COOD)₂ | [4][5] |

| Molecular Weight | ~108.09 g/mol | [][6] |

| Exact Mass | 108.03606559 u | [4][7] |

| Appearance | White crystalline solid | [][4] |

| Melting Point | 132-135 °C (with decomposition) | [4] |

| Density | ~1.605 g/cm³ | [][4] |

| Solubility | Soluble in DMSO, Methanol, Water, Alcohol, Pyridine, Ether | [][4][8] |

| Isotopic Purity | Typically ≥98 atom % D | [][3] |

| Chemical Purity | Typically ≥98-99% | [6] |

| Mass Shift vs. Unlabeled | M+4 |

The primary distinction from unlabeled malonic acid (C₃H₄O₄, MW: ~104.06 g/mol ) is the increased mass, which forms the basis for its differentiation in mass spectrometry-based assays.[8][9]

Spectroscopic Profile: The Key to Detection and Characterization

The isotopic labeling of this compound profoundly influences its spectroscopic signature, which is essential for its use in research.

-

Mass Spectrometry (MS): The most critical analytical characteristic is its M+4 mass shift relative to the unlabeled form. In quantitative studies, this allows for the simultaneous detection of the analyte (endogenous malonic acid) and the internal standard (this compound) without chromatographic interference. For example, in negative ion mode electrospray ionization, the [M-H]⁻ ion for unlabeled malonic acid is observed at m/z 103, while the corresponding [M-D]⁻ ion for this compound is observed at m/z 107.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A pure sample of this compound will exhibit a near-complete absence of signals in the proton NMR spectrum. The characteristic signals for unlabeled malonic acid—a methylene singlet around 3.3-3.4 ppm and a carboxylic acid singlet above 11 ppm (in DMSO-d₆)—will be significantly attenuated.[10][11] The magnitude of any residual proton signals can be used to confirm isotopic purity.

-

¹³C NMR: The carbon signals will be present, but their splitting patterns will be altered due to coupling with deuterium (C-D) instead of hydrogen (C-H). This results in characteristic multiplets, confirming the positions of deuteration.

-

Principal Research Applications

The unique properties of this compound make it an indispensable tool in several areas of scientific inquiry.

Internal Standard for Quantitative Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification in mass spectrometry. This compound is an ideal SIL-IS for measuring endogenous malonic acid for several reasons:

-

Co-elution: It has virtually identical physicochemical properties to the unlabeled analyte, ensuring it co-elutes during liquid chromatography (LC).

-

Correction for Variability: It experiences the same sample preparation losses, matrix effects, and ionization suppression/enhancement as the analyte.

-

Distinct Mass: It is easily distinguished by the mass spectrometer.

By spiking a known quantity of this compound into a sample at the beginning of the workflow, the ratio of the analyte's peak area to the standard's peak area can be used to calculate a precise concentration, correcting for experimental variations.

Metabolic Flux Analysis and Tracer Studies

Malonic acid is a well-known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1][4] By introducing this compound into a biological system (e.g., cell culture or an animal model), researchers can trace its uptake, distribution, and metabolic fate. Mass spectrometry can then be used to identify downstream metabolites that have incorporated the deuterium label, providing direct insight into metabolic pathways and their kinetics. This is particularly valuable for studying metabolic reprogramming in diseases like cancer.

Building Block in Deuterated Chemical Synthesis

This compound serves as a valuable precursor for synthesizing more complex deuterated molecules. The classic malonic ester synthesis, for example, can be adapted using diethyl malonate-d4 to create a wide range of deuterated carboxylic acids.[12][13][14] These deuterated products are highly sought after as drug candidates (to study the kinetic isotope effect on metabolism) or as internal standards for other analytes.

Safety, Handling, and Experimental Protocols

Safety and Handling

As a Senior Application Scientist, adherence to safety protocols is paramount. This compound, like its unlabeled counterpart, requires careful handling.

-

Hazards: Harmful if swallowed and causes serious eye damage.[6] It is classified as an irritant.[15]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][18] Avoid generating dust during handling.[17]

-

Storage: this compound is hygroscopic.[4][19] Store in a tightly sealed container in a cool, dry place, away from light and moisture.[6][18] For long-term stability, storage under an inert atmosphere (e.g., argon) is recommended.[4][20]

Experimental Protocol: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting point for cell culture experiments or for creating a calibration curve.

Materials:

-

This compound (MW: 108.09 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass: Mass = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.010 mol/L × 0.010 L × 108.09 g/mol = 0.010809 g = 10.81 mg

-

Weighing: Accurately weigh approximately 10.81 mg of this compound powder using an analytical balance and transfer it to a 10 mL volumetric flask. Record the exact mass.

-

Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask. Gently swirl or vortex until the solid is completely dissolved.

-

Final Volume: Carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

-

Mixing & Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Conclusion

This compound is far more than a simple deuterated chemical. It is a precision tool that leverages the fundamental principle of isotopic mass differences to unlock critical insights in biological and chemical research. Its roles as a high-fidelity internal standard, a dynamic metabolic tracer, and a versatile synthetic building block are grounded in its distinct and measurable physical properties. For the researcher in drug development, metabolomics, or synthetic chemistry, a thorough understanding of these properties is essential for designing robust experiments and generating high-quality, reproducible data.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Eurisotop. (n.d.). MALONIC ACID (D4, 98%). Retrieved from [Link]

-

Loba Chemie. (n.d.). MALONIC ACID FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]

-

Turito. (2023, March 15). Malonic Acid - Formula, Significance, Properties. Retrieved from [Link]

-

PubChem. (n.d.). Malonic Acid. Retrieved from [Link]

-

Multichem. (2024, October 18). Malonic Acid: The ideal choice for a variety of industrial applications. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) (HMDB0000691). Retrieved from [Link]

-

BYJU'S. (n.d.). Malonic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

NIST. (n.d.). Propanedioic acid. Retrieved from [Link]

-

Bureau International des Poids et Mesures. (2018, January 17). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000386 Malonic Acid. Retrieved from [Link]

-

NIH Data Repository - Metabolomics Workbench. (n.d.). This compound (CAS# 813-56-9). Retrieved from [Link]

-

Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Malonic acid (HMDB0000691). Retrieved from [Link]

-

Reimers, N., et al. (2023). Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 3. 丙二酸-d4 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound|lookchem [lookchem.com]

- 5. MALONIC ACID | Eurisotop [eurisotop.com]

- 6. isotope.com [isotope.com]

- 7. This compound | TRC-M158006-1G | LGC Standards [lgcstandards.com]

- 8. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]

- 9. Malonic acid - Wikipedia [en.wikipedia.org]

- 10. Malonic acid(141-82-2) 1H NMR [m.chemicalbook.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) (HMDB0000691) [hmdb.ca]

- 12. grokipedia.com [grokipedia.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 15. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

- 18. lobachemie.com [lobachemie.com]

- 19. westliberty.edu [westliberty.edu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Isotopic Purity of Malonic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Isotopic Purity in Scientific Research

In the realms of pharmaceutical development, metabolic research, and advanced materials science, the use of stable isotope-labeled compounds is indispensable. Malonic acid-d4, a deuterated isotopologue of malonic acid, serves as a crucial building block in organic synthesis and as an internal standard in mass spectrometry-based quantitative analysis. Its utility is intrinsically linked to its isotopic purity—the degree to which the hydrogen atoms have been replaced by deuterium. This guide provides a comprehensive technical overview of the isotopic purity of this compound, detailing its synthesis, the analytical methodologies for its quantification, and the interpretation of the resulting data.

I. Understanding this compound and its Isotopic Composition

This compound has the chemical formula CD₂(CO₂D)₂. In its fully deuterated form, all four hydrogen atoms are replaced by deuterium. However, the synthesis of isotopically labeled compounds is rarely perfect, leading to a distribution of isotopologues with varying numbers of deuterium atoms. Commercially available this compound typically boasts an isotopic purity of 98 atom % D.[1][2] This signifies that, on average, 98% of the hydrogen positions in the malonic acid molecules are occupied by deuterium.

The isotopic distribution in a batch of this compound is not merely a binary of fully deuterated and non-deuterated molecules. Instead, it comprises a mixture of d0, d1, d2, d3, and d4 species. The quantification of each of these isotopologues is essential for applications where precise mass and isotopic labeling are critical.

Synthesis of this compound and the Origin of Isotopic Impurities

A common method for the synthesis of this compound involves the reaction of carbon suboxide with deuterium oxide (D₂O).[3] Another approach is through hydrogen-deuterium (H-D) exchange reactions on malonic acid or its esters, often catalyzed by a noble metal such as palladium.[4][5]

Isotopic impurities can arise from several sources during synthesis:

-

Incomplete Deuteration: The primary source of isotopic impurities is the incomplete replacement of hydrogen with deuterium.

-

Back-Exchange: During workup and purification, deuterium atoms, particularly the acidic protons of the carboxylic acid groups, can exchange with hydrogen from residual water or other protic solvents.

-

Starting Material Impurities: The presence of protic impurities in the starting materials or reagents can introduce hydrogen into the final product.

Understanding these potential sources of isotopic impurities is the first step in developing robust analytical methods for their quantification.

II. Analytical Methodologies for Determining Isotopic Purity

The determination of the isotopic purity of this compound requires sophisticated analytical techniques capable of differentiating between isotopologues. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Powerful Tool for Isotopic Purity Assessment

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration and purity of substances. For deuterated compounds, a combination of proton (¹H) and deuterium (²H) NMR provides a comprehensive picture of the isotopic enrichment.[6]

This protocol outlines a validated approach for the determination of the isotopic purity of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in a known volume of a suitable deuterated solvent that does not have signals overlapping with the analyte, such as DMSO-d6 or acetonitrile-d3.

-

Add a certified internal standard with a known concentration and purity. The internal standard should have a simple spectrum with sharp signals that are well-resolved from the analyte signals. For ¹H NMR, a common choice is maleic acid.

2. ¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard.

-

A calibrated 90° pulse.

-

A sufficient number of scans to achieve a high signal-to-noise ratio.

-

3. ¹H NMR Data Analysis:

-

Integrate the residual proton signal of the methylene group (CHD) in this compound and the signal of the internal standard.

-

The isotopic purity in terms of proton content can be calculated using the following formula:

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

4. ²H NMR Acquisition:

-

Acquire a quantitative ²H NMR spectrum of the same sample. Key parameters include:

-

A sufficient relaxation delay.

-

A calibrated 90° pulse.

-

Proton decoupling to improve signal resolution and sensitivity.

-

5. ²H NMR Data Analysis:

-

Integrate the deuterium signals corresponding to the methylene (-CD₂-) and carboxylic acid (-COOD) positions.

-

The relative abundance of deuterium at each position can be determined from the integral ratios.

-

The overall atom % D can be calculated by comparing the total deuterium integral to the integral of the internal standard (if a deuterated standard is used) or by combining the results from ¹H and ²H NMR.

Diagram of the qNMR Workflow:

Caption: Workflow for determining isotopic purity by combined ¹H and ²H NMR.

B. High-Resolution Mass Spectrometry (HR-MS): Unraveling the Isotopic Distribution

High-resolution mass spectrometry is a powerful technique for determining the exact mass of a molecule and for resolving the isotopic pattern of a compound, allowing for the quantification of different isotopologues.[7][8]

1. Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

2. Mass Spectrometry Analysis:

-

Infuse the sample directly into the mass spectrometer or use liquid chromatography (LC) for sample introduction. LC can be beneficial for separating the analyte from any potential impurities.

-

Employ a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation and preserve the molecular ion.

-

Acquire the mass spectrum in full scan mode with high resolution (typically > 60,000 FWHM) to resolve the isotopic peaks.

3. Data Analysis:

-

Identify the molecular ion cluster for this compound. In negative ion mode, this will correspond to the [M-D]⁻ ion.

-

Extract the ion chromatograms for each of the expected isotopologues (d0, d1, d2, d3, and d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue by dividing the peak area of each by the sum of the peak areas of all isotopologues.

Diagram of the HR-MS Workflow:

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Quality control based on isotopic distributions for high-throughput MALDI-TOF and MALDI-FTICR serum peptide profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Malonic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Deuterated Molecules

The strategic incorporation of deuterium, a stable isotope of hydrogen, into molecules has become a cornerstone of modern pharmaceutical research and development. This process, known as deuteration, can significantly alter the pharmacokinetic profile of a drug by slowing its metabolism, thereby enhancing its therapeutic efficacy and reducing toxicity.[1] Malonic acid-d4 (CD₂(COOD)₂), a deuterated isotopologue of malonic acid, serves as a critical building block in the synthesis of these advanced therapeutic agents and as a valuable tool in mechanistic studies.[2][3] This guide provides a comprehensive overview of the synthesis and rigorous characterization of this compound, offering field-proven insights for researchers and scientists.

Part 1: Synthesis of this compound — A Tale of Two Pathways

The synthesis of this compound can be approached through two primary strategies: direct deuteration of malonic acid or a multi-step synthesis commencing from deuterated precursors. The choice of method is often dictated by the desired isotopic enrichment, scale, and available starting materials.

Method 1: Direct H/D Exchange of Malonic Acid

This method leverages the acidity of the methylene and carboxylic acid protons of malonic acid, facilitating their exchange with deuterium from a deuterium-rich source, typically deuterium oxide (D₂O).

Causality Behind Experimental Choices:

-

Deuterium Source: Deuterium oxide is the most common and cost-effective source for deuterium exchange.[4] Its use in excess drives the equilibrium towards the deuterated product.

-

Catalyst: While the exchange can occur without a catalyst, acidic or basic conditions can accelerate the process. However, care must be taken to avoid side reactions such as decarboxylation, especially at elevated temperatures.[4]

-

Temperature and Reaction Time: Multiple cycles of dissolution in D₂O followed by evaporation are often necessary to achieve high levels of isotopic enrichment. Moderate heating can increase the rate of exchange, but excessive heat can lead to the decomposition of malonic acid.

Experimental Protocol: Direct H/D Exchange

-

Initial Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 grams of malonic acid in 50 mL of deuterium oxide (>99.8 atom % D).

-

Reaction: Stir the solution at 60°C for 12 hours.

-

Solvent Removal: Remove the deuterium oxide under reduced pressure using a rotary evaporator.

-

Iterative Exchange: Repeat steps 1-3 two more times to maximize isotopic enrichment.

-

Final Product: After the final evaporation, dry the resulting white crystalline solid under high vacuum to yield this compound.

Diagram of the Direct H/D Exchange Workflow:

Caption: Workflow for the direct H/D exchange synthesis of this compound.

Method 2: Synthesis from Diethyl Malonate-d2

An alternative and often more controlled route involves the synthesis of diethyl malonate-d2 followed by its hydrolysis to this compound. This method provides a high degree of isotopic incorporation at the methylene position.

Causality Behind Experimental Choices:

-

Base Selection: Sodium ethoxide is the preferred base for the deprotonation of diethyl malonate.[5] Using the same alkoxide as the ester prevents transesterification, a potential side reaction that could lower the yield.[5]

-

Alkylation: This step is not strictly necessary for producing this compound but is a common subsequent reaction in malonic ester synthesis.[5] For the synthesis of the deuterated parent compound, the deuteration of the enolate is the key step.

-

Hydrolysis Conditions: Acid-catalyzed hydrolysis is typically employed to convert the diethyl ester to the dicarboxylic acid. This step must be carefully controlled to prevent premature decarboxylation.

Experimental Protocol: Synthesis via Diethyl Malonate-d2

-

Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 16 grams of diethyl malonate in 100 mL of anhydrous ethanol. Add 6.8 grams of sodium ethoxide and stir the mixture at room temperature for 1 hour.

-

Deuteration: Cool the reaction mixture to 0°C and slowly add 10 mL of deuterium oxide. Allow the mixture to warm to room temperature and stir for 24 hours.

-

Workup and Purification of Diethyl Malonate-d2: Remove the ethanol under reduced pressure. Add 100 mL of diethyl ether and wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield diethyl malonate-d2.

-

Hydrolysis to this compound: To the purified diethyl malonate-d2, add 50 mL of a 6 M solution of deuterated hydrochloric acid in D₂O. Heat the mixture at reflux for 4 hours.

-

Isolation of this compound: Cool the reaction mixture and extract with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid.

Diagram of the Synthesis from Diethyl Malonate-d2 Workflow:

Caption: Workflow for the synthesis of this compound via a diethyl malonate-d2 intermediate.

Part 2: Rigorous Characterization of this compound

Confirming the identity, purity, and isotopic enrichment of the synthesized this compound is paramount. A multi-technique approach is essential for a comprehensive and trustworthy characterization.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structural integrity and determining the position of deuterium labels.[1]

-

¹H NMR Spectroscopy: In a protic solvent, the carboxylic acid protons of malonic acid typically appear as a broad singlet between 11 and 12 ppm.[7][8] The methylene protons appear as a singlet around 3.4 ppm.[7] For this compound, the signal for the methylene protons at 3.4 ppm should be significantly diminished or absent, depending on the isotopic enrichment. The addition of D₂O will cause the carboxylic acid proton signal to disappear due to H/D exchange.[9]

-

²H NMR (Deuterium NMR) Spectroscopy: This technique directly observes the deuterium nuclei. For this compound, signals corresponding to the deuterons at the methylene and carboxylic acid positions would be expected, providing direct evidence of deuteration.

-

¹³C NMR Spectroscopy: The carbon spectrum of malonic acid shows a signal for the methylene carbon and a signal for the carboxyl carbons. In the proton-decoupled ¹³C NMR spectrum of this compound, the signal for the methylene carbon will exhibit a characteristic multiplet splitting pattern due to coupling with the attached deuterium atoms (a triplet for a CD₂ group).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for determining the isotopic enrichment of the synthesized compound.[1][6]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ ion.

-

Data Analysis: The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) species are used to calculate the isotopic purity.[1]

Table 1: Expected Mass-to-Charge Ratios (m/z) for Malonic Acid Isotopologues in Negative Ion Mode

| Isotopologue | Formula | Exact Mass (Da) | Expected m/z ([M-H]⁻) |

| Malonic Acid-d₀ | C₃H₄O₄ | 104.01096 | 103.0031 |

| Malonic Acid-d₁ | C₃H₃DO₄ | 105.01724 | 104.0094 |

| Malonic Acid-d₂ | C₃H₂D₂O₄ | 106.02352 | 105.0157 |

| Malonic Acid-d₃ | C₃HD₃O₄ | 107.02980 | 106.0220 |

| Malonic Acid-d₄ | C₃D₄O₄ | 108.03608 | 107.0282 |

Isotopic Enrichment Calculation:

The percentage of isotopic purity can be calculated from the integrated peak areas of the different isotopologues in the mass spectrum.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Deuteration leads to a predictable shift in the vibrational frequencies of bonds involving hydrogen.

-

O-H vs. O-D Stretch: The broad O-H stretching vibration of the carboxylic acid dimer, typically found between 2500-3300 cm⁻¹, will shift to a lower frequency (approximately 2100-2400 cm⁻¹) for the O-D stretch upon deuteration.[11]

-

C-H vs. C-D Stretch: The C-H stretching vibrations of the methylene group (around 2900-3000 cm⁻¹) will shift to lower wavenumbers (approximately 2100-2200 cm⁻¹) for the C-D stretch.

This shift provides qualitative confirmation of deuterium incorporation.

Safety and Handling

-

Malonic Acid: Harmful if swallowed and causes serious eye damage.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Deuterium Oxide: While not classified as hazardous, appropriate laboratory practices should be followed.[13][14][15][16] Handle in a well-ventilated area and avoid ingestion.[13][15]

Conclusion

The synthesis and characterization of this compound require careful experimental design and rigorous analytical validation. By understanding the causality behind the chosen synthetic routes and employing a suite of complementary characterization techniques, researchers can confidently produce and verify this crucial deuterated building block. This guide provides a solid foundation for scientists and drug development professionals to successfully incorporate this compound into their research, ultimately contributing to the advancement of novel therapeutics.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing).

- Preparation of this compound - PrepChem.com.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing.

- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - ResearchGate.

- Safety Data Sheet: Deuterium oxide - Chemdox.

- A deuteron magnetic resonance study of a single crystal of deuterated malonic acid.

- Malonic acid (D₄, 98%)- Cambridge Isotope Laboratories, DLM-205-50.

- Deuterium Oxide (PDF).

- Deuterium oxide >99.9 Atom % D - Apollo Scientific.

- Synthesis of Diethyl malonate (Malonic ester) | Dr. Bharat Baria - YouTube.

- SAFETY DATA SHEET - Sigma-Aldrich.

- Deuterated gamma-malonic acid: its neutron crystal structure in relationship to other polymorphs of aliphatic dicarboxylic acids - PubMed.

- DEUTERIUM OXIDE (D, 99.9%) - Novachem.

- What is the preparation of diethyl malonate? - Quora.

- Malonic Acid: The ideal choice for a variety of industrial applications discover the impact of this chemical in transforming critical industries - Multichem.

- Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives.

- Enrichment – Cambridge Isotope Laboratories, Inc.

- Decarboxylation of malonic acid derivatives. | Download Scientific Diagram - ResearchGate.

- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- Diethyl malonate - Wikipedia.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate.

- Preparation of diethyl malonate - PrepChem.com.

- Malonic acid - Wikipedia.

- This compound | TRC-M158006-1G - LGC Standards.

- Ch21: Malonic esters - University of Calgary.

- The synthesis method of Malonic acid - ChemicalBook.

- Malonic ester synthesis - Wikipedia.

- US2373011A - Production of malonic acid - Google Patents.

- Deuterium Isotope Effect in the Ionization of Substituted Malonic Acids in Water and in Deuterium Oxide | The Journal of Physical Chemistry - ACS Publications.

- Organic Deuterium Compounds. Acetic, Malonic and Succinic Acids - ACS Publications.

- Malonic acid(141-82-2) 1H NMR spectrum - ChemicalBook.

- MALONIC ACID | Eurisotop.

- Applications of Asymmetrically Substituted Malonic Acids in Medicinal Chemistry: Application Notes and Protocols - Benchchem.

- CAS 813-56-9 Malonic acid-[d4] - BOC Sciences.

- IR: carboxylic acids.

- Propanedioic acid - the NIST WebBook - National Institute of Standards and Technology.

- 1H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) (HMDB0000691).

- Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - NIH.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax.

- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

- Malonic Acid Used As Pharmaceutical Excipient & Food Preservatives - hefei tNj chemical.

- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH.

- Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

- The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry.

- 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts.

- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi.

- ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid.

- Malonicacid | C 3 H 4 O 4 | MD Topology | NMR | X-Ray.

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Malonic Acid: The Ideal Choice for a Variety of Industrial Applications Discover the impact of this chemical in transforming critical industries. by International Chemical Supplier and Stockist in India [multichemindia.com]

- 3. Malonic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Malonic acid(141-82-2) 1H NMR spectrum [chemicalbook.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) (HMDB0000691) [hmdb.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. isotope.com [isotope.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. isotope.com [isotope.com]

- 13. sds.chemdox.com [sds.chemdox.com]

- 14. geneseo.edu [geneseo.edu]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. dl.novachem.com.au [dl.novachem.com.au]

Malonic Acid-d4: A Technical Guide for Advanced Bioanalytical Applications

This guide provides an in-depth technical overview of Malonic Acid-d4 (d4-MA), a deuterated analogue of malonic acid. It is intended for researchers, scientists, and professionals in drug development and clinical diagnostics who utilize stable isotope-labeled compounds for quantitative analysis. This document will delve into the core properties of d4-MA, its critical role in stable isotope dilution (SID) mass spectrometry, and provide a detailed, field-proven protocol for its application in quantifying endogenous malonic acid in biological matrices.

Introduction: The Significance of Stable Isotope Labeling

In the realm of quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving accuracy and precision. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample extraction and derivatization to chromatographic separation and ionization. Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards because their physicochemical properties are nearly identical to their unlabeled counterparts.[1] this compound, in which the four hydrogen atoms of malonic acid are replaced with deuterium, serves this exact purpose for the quantification of endogenous malonic acid. This substitution results in a mass shift of +4 Da, allowing the mass spectrometer to distinguish it from the native analyte while ensuring it behaves identically during sample preparation and analysis.

Malonic acid itself is a key metabolite in various biochemical pathways, including its role as a competitive inhibitor of succinate dehydrogenase in the citric acid cycle and as a precursor for de novo lipogenesis.[2] Consequently, accurate measurement of its concentration in biological fluids like serum or plasma is crucial for metabolic research and the diagnosis of certain inborn errors of metabolism.

Physicochemical Properties of this compound

The fundamental characteristics of this compound are summarized in the table below. This data is essential for method development, preparation of standard solutions, and safety considerations.

| Property | Value | References |

| CAS Number | 813-56-9 | [2][3][4][5][6] |

| Molecular Formula | C₃D₄O₄ | [2][4][6] |

| Linear Formula | CD₂(CO₂D)₂ | [3] |

| Molecular Weight | 108.09 g/mol | [3][4][5] |

| Synonyms | Propanedioic-2,2-d2 acid-1,3-d2, Tetradeuteriomalonic acid | [3] |

| Appearance | White solid/crystals | [2][4] |

| Melting Point | 132-135 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO and Methanol | [2][4] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

Core Application: Stable Isotope Dilution for LC-MS/MS Quantification

The primary application for this compound is as an internal standard in stable isotope dilution (SID) assays coupled with LC-MS/MS. This technique is renowned for its ability to correct for variations that can occur during sample processing and analysis, thereby providing highly accurate and precise quantification.

The Principle of Causality: The core principle of SID is the addition of a known quantity of the isotopically labeled standard (d4-MA) to the sample at the earliest stage of preparation. Because d4-MA is chemically identical to the endogenous malonic acid, it will experience the same degree of loss or degradation during extraction, the same efficiency in any derivatization reactions, and the same ionization response in the mass spectrometer's source. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, one can accurately calculate the initial concentration of the analyte, as the ratio remains constant regardless of volumetric inconsistencies or recovery efficiencies.

Experimental Protocol: Quantification of Serum Malonate by LC-ESI-MS/MS

The following protocol is a comprehensive, step-by-step methodology for the quantification of malonic acid in human serum. This method is based on a derivatization strategy to enhance sensitivity in positive electrospray ionization mode, a common challenge for small, acidic molecules.[3]

Materials and Reagents

-

Malonic Acid (analyte standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

n-Hexane

-

3-hydroxy-1-methylpiperidine (for derivatization)

-

Pyridine

-

Di-tert-butyl dicarbonate

-

Human Serum (for calibration curve and quality controls)

-

Ultrapure Water

Preparation of Standards and Reagents

-

Stock Solutions (1 mg/mL): Prepare stock solutions of malonic acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the malonic acid stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol.

-

Derivatization Reagent Mixture: Prepare a fresh mixture of 3-hydroxy-1-methylpiperidine, pyridine, and di-tert-butyl dicarbonate. Refer to specific literature for exact ratios as this can be proprietary to the method.[3]

Sample Preparation and Derivatization

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of serum sample, calibrator, or quality control.

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the this compound working solution to each tube. Vortex briefly.

-

Protein Precipitation: Add a protein precipitation agent (e.g., 200 µL of cold acetonitrile). Vortex vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

-

Derivatization: Add 100 µL of the freshly prepared derivatization reagent mixture to the dried extract. Allow the reaction to proceed at room temperature for 30 minutes.[3]

-

Liquid-Liquid Extraction: Add 2 mL of n-hexane to the reaction mixture. Vortex for 30 seconds and centrifuge at low speed (e.g., 700 x g) for 2 minutes to separate the phases.[3]

-

Final Extract Preparation: Transfer the clear supernatant (n-hexane layer) to a new tube and evaporate to dryness under nitrogen at 80°C.[3]

-

Reconstitution: Reconstitute the final residue in 50 µL of 1% formic acid in water. This sample is now ready for injection into the LC-MS/MS system.[3]

LC-MS/MS Instrumental Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD aQ, 150 x 2.1 mm, 3 µm) is suitable for separating the derivatized malonate.[3]

-

Mobile Phase A: 0.2% Formic Acid in Water

-

Mobile Phase B: 0.2% Formic Acid in Acetonitrile

-

Gradient Elution: A gradient from high aqueous to high organic mobile phase is used to elute the derivatized analyte.

-

Flow Rate: 200-300 µL/min[3]

-

Injection Volume: 1 µL[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Derivatized Malonic Acid: Determine the precursor ion ([M+H]⁺) and a stable product ion.

-

Derivatized this compound: Determine the corresponding precursor ion ([M+4+H]⁺) and its product ion.

-

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the quantification of serum malonate using this compound as an internal standard.

Caption: Workflow for Serum Malonate Quantification.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of malonic acid in complex biological matrices. Its role as a stable isotope-labeled internal standard within a well-validated LC-MS/MS method, as detailed in this guide, ensures the highest level of data integrity. By mimicking the native analyte through every step of the analytical process, it effectively mitigates variability, leading to trustworthy and reproducible results essential for advancing metabolic research and clinical diagnostics.

References

-

Kuhara, T., et al. (2009). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Journal of Lipid Research, 50(9), 1908-1915. Available at: [Link]

-

LookChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (2023). Malonic ester synthesis. Retrieved January 18, 2026, from [Link]

-

Shetty, V., et al. (2017). Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. Journal of The American Society for Mass Spectrometry, 28(7), 1438–1447. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semi-automated quantification of methylmalonic acid in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

Deuterated malonic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Deuterated Malonic Acid

For the Researcher, Scientist, and Drug Development Professional

Abstract

Deuterated malonic acid (Malonic acid-d4, D2C(COOD)2) is a critical building block in modern synthetic chemistry, particularly in the synthesis of isotopically labeled compounds for metabolic tracing, pharmacokinetic studies, and as active pharmaceutical ingredients (APIs) in deuterated drugs. The substitution of protium with deuterium at the methylene and carboxylic acid positions imparts unique physicochemical properties, most notably the kinetic isotope effect (KIE), which can significantly alter metabolic pathways and enhance drug stability. However, the very properties that make this molecule valuable also necessitate a thorough understanding of its stability profile to ensure the integrity of starting materials and the validity of experimental outcomes. This guide provides a comprehensive overview of the factors governing the stability of deuterated malonic acid, outlines best practices for its storage and handling, and presents methodologies for assessing its purity and degradation over time.

The Molecular Logic of Deuterated Malonic Acid: Stability Implications

Malonic acid itself is a dicarboxylic acid known for its susceptibility to thermal decarboxylation. The deuterated analogue shares this characteristic, but the energetic landscape of its degradation is subtly altered by the presence of deuterium.

The Kinetic Isotope Effect (KIE) and Intrinsic Stability

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than the corresponding C-H bond cleavage.

For malonic acid, the primary degradation pathway is decarboxylation, which is often catalyzed by heat or acid. While the rate-limiting step in uncatalyzed thermal decarboxylation involves C-C bond cleavage, the overall reaction mechanism can be influenced by the acidity of the carboxylic protons and the stability of the enol intermediate. The substitution of carboxylic protons with deuterium (COOD vs. COOH) can influence the acidity and hydrogen bonding network, potentially affecting the reaction kinetics.

Key Degradation Pathways

The primary stability concerns for deuterated malonic acid are decarboxylation and hygroscopicity.

-

Thermal Decarboxylation: Upon heating, malonic acid and its deuterated form undergo decarboxylation to yield acetic acid and carbon dioxide. The reaction is believed to proceed through a cyclic intermediate. The increased strength of the C-D and O-D bonds in deuterated malonic acid may slightly increase the activation energy for this process, suggesting a modest enhancement in thermal stability compared to its non-deuterated counterpart.

C3H4O4 → C2H4O2 + CO2 C3D4O4 → C2D4O2 + CO2

-

Hygroscopicity and Isotopic Exchange: Malonic acid is hygroscopic, readily absorbing moisture from the atmosphere. For deuterated malonic acid, this presents a dual challenge. Firstly, the presence of water can facilitate decarboxylation by acting as a proton shuttle. Secondly, and more critically, it can lead to H/D exchange at the acidic carboxyl positions (COOD). This isotopic dilution compromises the isotopic purity of the material, which is often its most critical quality attribute. Exchange at the methylene (CD2) position is significantly slower but can be catalyzed by acid or base.

Recommended Storage and Handling Protocols

The primary objective in storing deuterated malonic acid is to mitigate the risks of thermal degradation and moisture-induced isotopic dilution. The following protocols are designed as a self-validating system to ensure material integrity.

Core Storage Conditions

A summary of recommended storage conditions is presented below:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of thermal decarboxylation. While stable at room temperature for short periods, long-term storage at elevated temperatures will lead to degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture, preventing hygroscopic absorption and subsequent H/D exchange. |

| Container | Tightly Sealed Amber Glass Vial | Protects from light, which can potentially catalyze radical reactions, and prevents moisture ingress. The container should have a PTFE-lined cap for an inert seal. |

| Environment | Desiccated | Storage within a desiccator containing a suitable desiccant (e.g., Drierite) provides an additional barrier against ambient moisture. |

Handling Workflow: A Step-by-Step Guide

The following workflow is designed to maintain the integrity of the compound during experimental use.

Introduction: Beyond the Catalog Price - Understanding the Value of a Deuterated Standard

An In-Depth Technical Guide to the Price and Application of Malonic Acid-d4 for Research

For researchers, scientists, and professionals in drug development, the procurement of reagents is a constant balance of cost and scientific necessity. Stable isotope-labeled compounds, such as this compound (Propanedioic-d4 Acid), often appear as high-cost line items. However, their value extends far beyond their price tag. This guide provides an in-depth analysis of the factors influencing the price of research-grade this compound and elucidates its critical role in generating robust, reproducible, and accurate quantitative data, primarily as an internal standard in mass spectrometry.

Malonic acid itself is a simple dicarboxylic acid that serves as a fundamental building block in chemical synthesis and is a key intermediate in the biosynthesis of fatty acids.[1][2] When its four exchangeable protons are replaced with deuterium, it becomes an invaluable tool for analytical chemistry. The subtle mass shift of +4 Daltons, with virtually identical chemical properties to its unlabeled counterpart, allows it to navigate the complexities of sample extraction, derivatization, and ionization alongside the target analyte, providing a reliable reference for precise quantification.[3]

Section 1: A Market Survey of this compound Pricing

The price of this compound is not arbitrary; it is a reflection of a complex manufacturing and quality control process. The cost is influenced by the intricacy of the deuteration synthesis, the required level of isotopic enrichment, the stringency of purification, and the comprehensive quality assurance required to certify it as a reliable standard.[4][5]

Below is a comparative summary of pricing from prominent chemical suppliers. Prices are subject to change and may vary based on institutional agreements.

| Supplier | Catalog Number | Quantity | Isotopic Purity | Chemical Purity | Price (USD) |

| Sigma-Aldrich | 175854-10G | 10 g | 98 atom % D | 99% (CP) | $81.00 |

| LGC Standards | TRC-M158006-1G | 1 g | Not Specified | Not Specified | $88.00[6] |

| LGC Standards | TRC-M158006-2.5G | 2.5 g | Not Specified | Not Specified | $122.00[6] |

| LGC Standards | TRC-M158006-5G | 5 g | Not Specified | Not Specified | $167.00[6] |

| Cambridge Isotope Labs (CIL) | DLM-205-50 | 50 g | 98% | 98% | $188.00[7] |

| Eurisotop (Distributor for CIL) | DLM-205-50 | 50 g | 98% | 98% | €177.00[8] |

Note: Prices were retrieved on January 17, 2026, and are for illustrative purposes.

Several key factors contribute to this pricing structure, as illustrated in the diagram below. The synthesis of deuterated compounds is more complex than their unlabeled analogs, often requiring specialized starting materials (e.g., deuterium oxide) and multi-step reactions to achieve high levels of deuterium incorporation.[4] Subsequent purification and rigorous quality control are paramount to ensure the product's reliability for sensitive analytical applications.

Caption: Factors influencing the final price of this compound.

Section 2: The Pillars of Trust: Isotopic Enrichment and Chemical Purity

When procuring a deuterated standard, two specifications are critical: chemical purity and isotopic enrichment. It is essential to understand the distinction.

-

Chemical Purity: This value (e.g., ≥98%) refers to the percentage of the material that is the specified chemical compound (malonic acid), irrespective of its isotopic composition. Impurities are other chemical entities.

-

Isotopic Enrichment: This value (e.g., 98 atom % D) indicates the percentage of the labeled atomic positions that are occupied by the heavy isotope (deuterium) instead of the light isotope (hydrogen).[9]

For example, a batch of this compound with 98 atom % D enrichment means that for every 100 labeled positions, 98 are deuterium and 2 are hydrogen. This does not mean that 98% of the molecules are the d4 species. Due to statistical distribution, the sample will contain a primary population of d4 molecules and minor populations of d3, d2, etc.[9] High isotopic enrichment is crucial to prevent "crosstalk" where the signal from the internal standard might interfere with the signal of the naturally occurring analyte, especially at low concentrations.

Self-Validating System: The Quality Control Workflow

Authoritative suppliers employ a battery of analytical techniques to certify their deuterated compounds, ensuring trustworthiness.[10] This process confirms the compound's identity, chemical purity, and isotopic enrichment.

Caption: Quality control workflow for certifying this compound.

Section 3: Experimental Protocol - Quantification of Malonic Acid in Serum by LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of endogenous malonic acid. Malonic acid levels in biological fluids can be a biomarker for certain metabolic disorders or de novo fatty acid synthesis.[3] The following protocol describes a robust method for this purpose.

Rationale for Experimental Choices:

-

Protein Precipitation: Biological samples like serum contain high concentrations of proteins that interfere with LC-MS analysis. A simple and effective method is to precipitate them with a cold organic solvent like acetonitrile.

-

Derivatization: Malonic acid is a small, polar molecule that exhibits poor retention on standard reversed-phase HPLC columns and can ionize inefficiently. Derivatization, for instance with 3-nitrophenylhydrazine (3NPH) or di-(1-methyl-3-piperidinyl)malonate (DMP-MA), improves its chromatographic behavior and ionization efficiency in the mass spectrometer, leading to significantly enhanced sensitivity.[3][11]

-

Stable Isotope Dilution: By adding a known quantity of this compound at the very beginning of sample preparation, any variability or loss of the analyte during extraction, derivatization, and injection is corrected for by the corresponding change in the internal standard signal. This ensures high precision and accuracy.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Malonic Acid Standard (1 mg/mL): Accurately weigh 10 mg of malonic acid and dissolve in 10 mL of deionized water.

-

This compound Internal Standard (ISTD) (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of deionized water.

-

Working ISTD Solution (1 µg/mL): Perform a serial dilution of the ISTD stock solution in 50% acetonitrile/water.

-

-

Preparation of Calibration Curve:

-

Perform serial dilutions of the malonic acid standard stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped serum or water).

-

To 50 µL of each calibration standard, add 10 µL of the working ISTD solution (1 µg/mL).

-

-

Sample Preparation:

-

Thaw serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of serum sample.

-

Spike with 10 µL of the working ISTD solution (1 µg/mL).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Proceed to derivatization as required by the chosen method (e.g., following the protocol for DMP-MA derivatization).[3]

-

After derivatization, transfer the final extract to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized malonic acid and this compound. These must be optimized empirically. For example:

-

Malonic Acid derivative: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

This compound derivative: Q1+4 (Precursor Ion) -> Q3+n (Product Ion, shift depends on fragmentation)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the ISTD peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of malonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantifying malonic acid using a deuterated internal standard.

Conclusion

This compound is a high-value research tool whose price is justified by its critical role in ensuring the accuracy and reliability of quantitative analytical methods. Understanding the factors that contribute to its cost—from complex synthesis to rigorous, multi-technique quality control—allows researchers to appreciate its function not as a simple consumable, but as a cornerstone of data integrity. By employing it as an internal standard in a well-designed protocol, scientists can confidently navigate the inherent variability of complex sample matrices and produce data that is both defensible and reproducible.

References

-

PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from isope.com. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from resolvemass.com. [Link]

-

Eurisotop. (n.d.). MALONIC ACID (D4, 98%). Retrieved from eurisotop.com. [Link]

-

Ataman Kimya. (n.d.). MALONIC ACID. Retrieved from atamankimya.com. [Link]

-

Ataman Kimya. (n.d.). MALONIC ACID. Retrieved from atamankimya.com. [Link]

-

Turito. (2023, March 15). Malonic Acid - Formula, Significance, Properties. Retrieved from turito.com. [Link]

-

National Institutes of Health. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from nih.gov. [Link]

-

ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from zeochem.com. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from en.wikipedia.org. [Link]

-

Carl ROTH. (n.d.). Malonic acid, 1 kg. Retrieved from carlroth.com. [Link]

-

Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from bipm.org. [Link]

-

National Institutes of Health. (n.d.). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Retrieved from nih.gov. [Link]

-

Azer Scientific. (n.d.). Malonic Acid, lab grade. Retrieved from azerscientific.com. [Link]

-

Wikipedia. (n.d.). Malonic acid. Retrieved from en.wikipedia.org. [Link]

-

SIELC Technologies. (n.d.). Malonic Acid. Retrieved from sielc.com. [Link]

-

ResearchGate. (2025). Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. Retrieved from researchgate.net. [Link]

-

Shodex. (n.d.). Malonic acid. Retrieved from shodex.com. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. This compound | TRC-M158006-1G | LGC Standards [lgcstandards.com]

- 7. isotope.com [isotope.com]

- 8. MALONIC ACID | Eurisotop [eurisotop.com]

- 9. isotope.com [isotope.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Solubility of Malonic Acid-d4 in Common Laboratory Solvents

Introduction

This compound (CD₂(COOD)₂), the deuterated isotopologue of propanedioic acid, is a critical reagent in various scientific domains, including organic synthesis, metabolic research, and as an intermediate for deuterated pharmaceuticals.[1] Understanding its solubility profile is a cornerstone for its effective application, influencing reaction kinetics, purification strategies, and formulation development. The substitution of protium with deuterium introduces subtle yet significant changes in physicochemical properties, a phenomenon known as the isotope effect, which can modulate solubility behavior compared to its non-deuterated counterpart.

This guide provides a comprehensive analysis of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, present available data for its protium analogue as a robust proxy, discuss the anticipated impact of deuterium substitution, and provide a validated experimental protocol for researchers to determine solubility in their specific solvent systems.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential before assessing its solubility. This compound is a solid at room temperature and its key properties are summarized below.

| Property | Value | Source |

| Chemical Formula | CD₂(COOD)₂ | [1] |

| Molecular Weight | 108.09 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 132-135 °C (decomposes) | |

| Isotopic Purity | Typically ≥98 atom % D |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3] For this compound, polarity, hydrogen/deuterium bonding capabilities, and the deuterium isotope effect are the primary determinants of its solubility profile.

Polarity and Intermolecular Forces

Malonic acid is a highly polar molecule due to the presence of two carboxylic acid functional groups.[4] These groups create a significant dipole moment, enabling strong intermolecular interactions such as dipole-dipole forces and, most importantly, hydrogen bonding. Consequently, malonic acid and its deuterated analogue are most soluble in polar solvents that can engage in these interactions, particularly polar protic solvents like water and alcohols.[2][4] In contrast, they are insoluble in nonpolar solvents like hexane or benzene, which primarily interact through weaker van der Waals forces.[4][5]

The Deuterium Isotope Effect on Solubility

The substitution of protium (¹H) with deuterium (²H or D) introduces a kinetic and equilibrium isotope effect that can alter a molecule's physical properties.[6] Organic acids are typically weaker in deuterium oxide (D₂O) than in water (H₂O), with a pKₐ difference of approximately 0.5 units.[7] This is because the O-D bond has a lower zero-point energy than the O-H bond, making the O-D bond stronger and the deuterium less readily donated.[7][8]

For this compound, where the acidic protons are replaced with deuterons (COOD), a similar effect is expected. This slight reduction in acidity can subtly influence its solubility in neutral or basic aqueous solutions compared to its non-deuterated form. While the overall hydrogen/deuterium bonding capacity remains, the strength and dynamics of these bonds are altered, which may lead to minor differences in solubility in polar protic solvents.

Solubility Profile in Common Laboratory Solvents

While specific quantitative solubility data for this compound is not extensively published, the solubility of unlabeled malonic acid serves as an excellent and reliable proxy. The fundamental intermolecular forces governing solubility are analogous for both isotopologues.

The table below summarizes the qualitative and quantitative solubility of malonic acid in a range of common laboratory solvents. It is anticipated that this compound will exhibit a very similar profile.

| Solvent | Solvent Type | Solubility | Reference(s) |

| Water | Polar Protic | Highly Soluble (763 g/L) | [2][4] |

| Methanol | Polar Protic | Soluble | [4][5] |

| Ethanol | Polar Protic | Soluble | [5][9] |

| Pyridine | Polar Aprotic | Soluble | [2][10] |

| Diethyl Ether | Polar Aprotic | Soluble | [2][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (20 mg/mL) | [11] |

| Acetone | Polar Aprotic | Soluble | [12] |

| Hexane | Nonpolar | Insoluble | [4] |

| Benzene | Nonpolar | Insoluble | [5] |

Expert Interpretation:

-

Polar Protic Solvents (Water, Alcohols): The high solubility is driven by the ability of both the solvent and malonic acid to act as hydrogen/deuterium bond donors and acceptors. Water, being highly polar, is an excellent solvent for the polar malonic acid.[2]

-

Polar Aprotic Solvents (DMSO, Pyridine, Ether): These solvents can act as hydrogen bond acceptors, interacting favorably with the acidic deuterons of this compound, leading to good solubility.[2][10]

-

Nonpolar Solvents (Hexane, Benzene): The significant mismatch in polarity and the inability of these solvents to form strong intermolecular bonds with this compound result in insolubility.[4][5]

Standard Protocol for Experimental Solubility Determination

To generate precise solubility data for this compound in a specific solvent system, a robust experimental protocol is required. The following gravimetric method is a self-validating and widely accepted approach for determining the solubility of a solid in a liquid.[12]

Objective:

To determine the concentration of a saturated solution of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., HPLC-grade water, ethanol)

-

Scintillation vials or sealed test tubes

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed drying vials or aluminum pans

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.[3] Vigorous agitation is necessary.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the experimental temperature for several hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the saturated solution into a pre-weighed (tared) drying vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the drying vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the mass of the dried this compound is constant.

-

Quantification: Measure the final mass of the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot taken (L))

Sources

- 1. isotope.com [isotope.com]

- 2. atamankimya.com [atamankimya.com]

- 3. youtube.com [youtube.com]

- 4. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]

- 5. Laboratory analysis of malonic acid (CAS: 2345-56-4) - Analytice [analytice.com]

- 6. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds | Semantic Scholar [semanticscholar.org]

- 9. rjptonline.org [rjptonline.org]

- 10. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of Malonic Acid in Biological Matrices Using Malonic Acid-d4 as a Stable Isotope-Labeled Internal Standard by LC-MS/MS

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract